1-(dichloromethyl)-3-methoxybenzene

Beschreibung

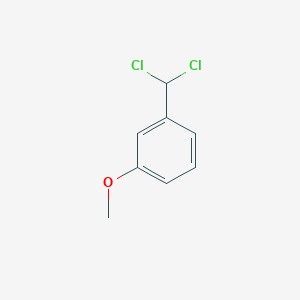

1-(Dichloromethyl)-3-methoxybenzene is an aromatic compound featuring a methoxy group at the 3-position and a dichloromethyl (–CHCl₂) substituent at the 1-position of the benzene ring. The dichloromethyl group introduces significant steric and electronic effects, influencing its reactivity and physical properties.

Its structural analogs, such as 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines, demonstrate biological activity, hinting at possible applications in medicinal chemistry .

Eigenschaften

Molekularformel |

C8H8Cl2O |

|---|---|

Molekulargewicht |

191.05 g/mol |

IUPAC-Name |

1-(dichloromethyl)-3-methoxybenzene |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |

InChI-Schlüssel |

CWRQRZVUZRMXJX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phosphorus pentachloride (PCl5) to introduce the dichloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-dichloromethyl-3-methoxybenzene may involve the chlorination of 3-methoxybenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for large-scale production with relatively high yields.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(dichloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the dichloromethyl group can yield 3-methoxybenzyl alcohol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 3-Methoxybenzoic acid.

Reduction: 3-Methoxybenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(dichloromethyl)-3-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biological molecules.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-dichloromethyl-3-methoxybenzene exerts its effects involves electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, directing electrophiles to the ortho and para positions. The dichloromethyl group can undergo further chemical transformations, contributing to the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

| Compound Name | Substituents | Key Properties/Reactivity | References |

|---|---|---|---|

| 1-(Dichloromethyl)-3-methoxybenzene | –OCH₃ (3-position), –CHCl₂ (1-position) | High electrophilicity at benzylic carbon; potential for nucleophilic substitution or elimination. Steric hindrance may limit regioselectivity in further substitutions. | [8], [10] |

| 1-(2,2-Dichlorovinyl)-3-methoxybenzene | –OCH₃ (3-position), –CCl₂=CH– (1-position) | Conjugated dichlorovinyl group enables stereoselective alkylation (Z-selectivity) under photoredox/nickel catalysis. Lower steric hindrance compared to –CHCl₂. | [8] |

| 1-(1,1-Dimethylheptyl)-3-methoxybenzene | –OCH₃ (3-position), bulky alkyl (1-position) | Bulky substituent hinders electrophilic aromatic substitution; used in cannabinoid analog synthesis. Demethylation with BBr₃ yields phenolic derivatives. | [7] |

| 1-Chloro-3-methoxybenzene | –OCH₃ (3-position), –Cl (1-position) | Simpler halogenated analog; undergoes bromination at C6 position. Lower reactivity at benzylic position compared to –CHCl₂. | [9], [11] |

Physical and Chemical Properties

- NMR Data Comparison: this compound: No direct data, but analog 1-(2,2-dichlorovinyl)-3-methoxybenzene shows ¹H NMR peaks at δ 3.82 (s, –OCH₃) and 6.84 (s, aromatic H) . 1-Chloro-3-methoxybenzene: Simpler spectrum with distinct –Cl and –OCH₃ signals; brominated derivatives show downfield shifts for aromatic protons .

- Thermal Stability : Dichloromethyl and dichlorovinyl groups may reduce thermal stability compared to alkyl or simple halogen substituents due to C–Cl bond lability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.